(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC18785447

Molecular Formula: C8H7BF4O3

Molecular Weight: 237.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BF4O3 |

|---|---|

| Molecular Weight | 237.95 g/mol |

| IUPAC Name | [3-fluoro-2-methoxy-5-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H7BF4O3/c1-16-7-5(9(14)15)2-4(3-6(7)10)8(11,12)13/h2-3,14-15H,1H3 |

| Standard InChI Key | PEXUVUPMXPQFNW-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=CC(=C1OC)F)C(F)(F)F)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

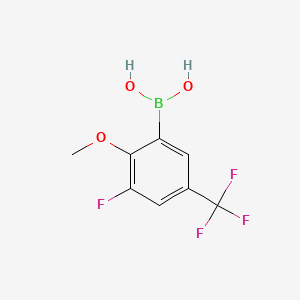

(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid has the molecular formula C₈H₇BF₄O₃ and a molecular weight of 237.95 g/mol . Its IUPAC name, (3-fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid, reflects the substitution pattern on the phenyl ring: a fluorine atom at position 3, a methoxy group at position 2, and a trifluoromethyl group at position 5. The boronic acid functional group (-B(OH)₂) is attached to the aromatic ring, enabling its participation in cross-coupling reactions .

The compound’s InChI key, PEXUVUPMXPQFNW-UHFFFAOYSA-N, uniquely identifies its stereochemical and structural features . Its SMILES representation, COC1=C(C=CC(=C1F)C(F)(F)F)B(O)O, further clarifies the spatial arrangement of substituents .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (3-fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid likely involves Miyaura borylation, a palladium-catalyzed reaction between an aryl halide and bis(pinacolato)diboron (B₂pin₂) . For example:

-

Halogenation: A precursor such as 3-fluoro-2-methoxy-5-(trifluoromethyl)benzene is brominated at the desired position.

-

Borylation: The aryl bromide reacts with B₂pin₂ in the presence of Pd(dppf)Cl₂ and KOAc, yielding the corresponding boronic ester.

-

Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to form the boronic acid .

Alternative methods include directed ortho-metalation (DoM), where a directing group (e.g., methoxy) facilitates regioselective functionalization .

Applications in Organic Synthesis

Suzuki–Miyaura Cross-Coupling

This boronic acid is pivotal in Suzuki–Miyaura reactions, forming carbon–carbon bonds between aryl halides and boronic acids. For instance, it couples with bromobenzene derivatives to yield biaryl structures prevalent in pharmaceuticals . A representative reaction is:

where Ar represents the (3-fluoro-2-methoxy-5-(trifluoromethyl)phenyl) group and X is a halide .

Pharmaceutical Intermediate

The compound’s trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates. A patent (EP3545764A1) describes its potential use in synthesizing thiazolidinone derivatives with agrochemical applications . Similarly, biaryl analogs derived from similar boronic acids exhibit anti-inflammatory and analgesic properties .

Physicochemical Properties

The compound’s low water solubility necessitates polar aprotic solvents for reactions. Its stability under inert atmospheres suggests sensitivity to moisture and oxygen .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H315: Skin irritation | Wear protective gloves | |

| H319: Eye irritation | Use eye protection | |

| H335: Respiratory irritation | Avoid dust inhalation |

Future Directions

Research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume